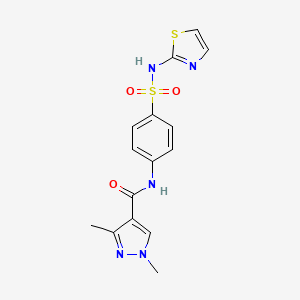

1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1,3-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S2/c1-10-13(9-20(2)18-10)14(21)17-11-3-5-12(6-4-11)25(22,23)19-15-16-7-8-24-15/h3-9H,1-2H3,(H,16,19)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFWNQGIPWJWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine group of the thiazole derivative with a sulfonyl chloride in the presence of a base.

Final Coupling: The final step involves coupling the pyrazole and thiazole derivatives through an amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific carbonic anhydrase isoforms (CA IX and CA XII), which are overexpressed in various tumors. In vitro studies indicated that dTRIM24 exhibits strong inhibitory activity against these isoforms, with Ki values in the subnanomolar range (0.62–0.99 nM) for CA XII . This suggests a promising role in cancer therapy, particularly in targeting hypoxic tumors where these isoforms are prevalent.

Enzyme Inhibition

The compound's structure allows it to act as an effective inhibitor of carbonic anhydrases, enzymes that play crucial roles in physiological processes such as respiration and acid-base balance. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and thereby blocking catalytic activity . This property is particularly relevant in developing treatments for conditions like glaucoma and epilepsy.

Antimicrobial Activity

Additionally, derivatives of 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide have been explored for their antifungal properties. Studies have demonstrated that certain modifications to the pyrazole structure enhance antifungal activity against phytopathogenic fungi . This opens avenues for agricultural applications where such compounds can be used as fungicides.

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Pyrazole Formation | Condensation | Hydrazones, Carboxylic Acids |

| Thiazole Introduction | Cyclization | Thiazole Precursors |

| Sulfamoylation | Nucleophilic Substitution | Sulfonamide Derivatives |

| Purification | Recrystallization/Chromatography | Solvents (Ethanol, DMSO) |

Case Studies and Research Findings

Several research studies have documented the efficacy of 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide:

- A study published in Molecules demonstrated that derivatives showed significant inhibition against carbonic anhydrases with potential applications in cancer treatment .

- Another investigation focused on its antifungal properties revealed that structural modifications could enhance activity against specific fungal strains .

These findings underscore the compound's versatility and potential across multiple fields.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole and thiazole rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold Variations

- Pyrazole-Sulfonamide Derivatives: Compound 1 (3-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide): Replaces thiazole with pyridine and lacks 1,3-dimethyl groups. Molecular formula: C₁₆H₁₄N₆O₃S (MW: 434) . Compound 11 (3-Amino-1,5-diphenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide): Adds amino and phenyl substituents to the pyrazole. Molecular formula: C₂₃H₂₀N₆O₃S (MW: 510) . Target Compound: The 1,3-dimethyl groups and thiazol-2-yl sulfamoyl distinguish it from analogs. Estimated molecular formula: C₁₆H₁₆N₄O₃S₂ (MW: ~392).

Substituent Effects

- Sulfamoyl-Linked Heterocycles :

- Pyridine vs. Thiazole : Pyridine-based analogs (e.g., Compounds 1, 11–15) show apoptosis-inducing activity in colon cancer , while thiazole-containing derivatives (e.g., Compound 14d in ) exhibit state-dependent inhibition of Nav1.3 sodium channels .

- Electron-Withdrawing Groups : Fluorine (Compound 12) or chlorine (Compound 13) on the phenyl ring improve thermal stability (mp >250°C) but reduce solubility .

Pharmacological and Physicochemical Properties

Anticancer Activity

- Apoptosis Induction : Pyridine-sulfonamide analogs (Compounds 1, 11–15) induce apoptosis in colon cancer cells (IC₅₀: 2–10 μM) . The thiazole variant’s activity remains unstudied but may differ due to altered electronic properties.

- Cytotoxicity Trends : Bulky aryl substitutions (e.g., 4-nitrophenyl in Compound 15) reduce activity, suggesting steric hindrance affects target binding .

Ion Channel Modulation

- Nav1.3 Inhibition : Thiazole-containing Compound 14d () inhibits Nav1.3 with IC₅₀ <1 μM, highlighting the thiazole’s role in voltage-gated sodium channel interactions .

Physicochemical Data

Structure-Activity Relationships (SAR)

- Pyrazole Substituents: 1,3-Dimethyl groups enhance metabolic stability compared to amino or phenyl substituents (e.g., Compound 11) .

- Sulfamoyl Heterocycles :

- Phenyl Ring Modifications :

- Electron-withdrawing groups (F, Cl) increase melting points but reduce solubility, impacting bioavailability .

Biological Activity

1,3-Dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula , which indicates the presence of a pyrazole ring, a thiazole moiety, and a sulfonamide group. The structural features contribute to its biological activity through various mechanisms.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole exhibit significant anti-inflammatory effects. For instance, compounds similar to 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as , outperforming standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| Dexamethasone | 76% (1 µM) | 86% (1 µM) | |

| Pyrazole Derivative A | 85% (10 µM) | 93% (10 µM) | |

| Pyrazole Derivative B | 61% (10 µM) | 76% (10 µM) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies reveal that similar pyrazole compounds exhibit potent activity against E. coli, S. aureus, and Pseudomonas aeruginosa. For example, a related compound showed effective inhibition comparable to standard antibiotics .

Anticancer Activity

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. One study indicated that certain compounds could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The mechanism often involves the inhibition of cell proliferation and promotion of programmed cell death .

Case Studies

- Anti-inflammatory Effects : A study involving carrageenan-induced edema in rats demonstrated that a derivative similar to the target compound significantly reduced paw swelling, indicating strong anti-inflammatory potential.

- Antimicrobial Evaluation : A series of 1-acetyl-3-phenylpyrazoles were synthesized and tested against various pathogens, showing promising results in inhibiting bacterial growth, particularly against resistant strains .

- Anticancer Properties : Research on pyrazole derivatives has revealed their ability to inhibit tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide?

The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting a pyrazole-thiol derivative (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with a sulfamoyl chloride intermediate in the presence of a base like K₂CO₃ in N,N-dimethylformamide (DMF) at room temperature . Cyclocondensation of precursors such as ethyl acetoacetate and phenylhydrazine may also be used to form the pyrazole core, followed by sulfonamide coupling .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹, pyrazole C-N stretches at ~1500 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substitution patterns (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in the thiazole and phenyl rings at δ ~7.0–8.5 ppm). ¹³C NMR resolves carbonyl carbons (~165–170 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural motifs .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is recommended for purity analysis. Stability studies should evaluate degradation in solvents (e.g., DMSO, aqueous buffers) at 4°C, 25°C, and 37°C over 72 hours. Accelerated stability testing under oxidative (H₂O₂) or photolytic conditions can identify susceptible functional groups .

Advanced Research Questions

Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical models?

Structural modifications such as:

- Replacing hydrophobic groups (e.g., methyl) with polar substituents (e.g., amino, hydroxyl).

- Using prodrug approaches (e.g., esterification of the carboxamide group) to enhance membrane permeability .

- Co-crystallization with cyclodextrins or formulation in nanocarriers (liposomes) to improve aqueous solubility .

Q. How does molecular docking elucidate the compound’s mechanism of action in targeting specific proteins (e.g., apoptosis regulators)?

Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions between the compound’s sulfamoyl group and key residues in target proteins (e.g., Bcl-2 family proteins). Electrostatic potential maps highlight regions of high electron density (thiazole ring) that may engage in π-π stacking or hydrogen bonding with active sites .

Q. What in vivo experimental designs are optimal for evaluating antitumor efficacy while minimizing off-target effects?

- Use orthotopic or patient-derived xenograft (PDX) models of colon cancer to mimic human pathophysiology.

- Administer the compound intraperitoneally (5–20 mg/kg/day) and monitor tumor volume via bioluminescence imaging.

- Include control groups receiving standard chemotherapeutics (e.g., 5-fluorouracil) and assess toxicity through serum ALT/AST levels and histopathology .

Q. How do substituent variations on the pyrazole and thiazole rings influence structure-activity relationships (SAR)?

- Electron-withdrawing groups (e.g., -CF₃) on the thiazole ring enhance apoptosis-inducing activity by increasing electrophilicity and target binding affinity.

- Methyl groups at the 1,3-positions of the pyrazole improve metabolic stability by sterically hindering cytochrome P450-mediated oxidation .

- Comparative studies of analogues with halogen (Cl, F) or nitro (-NO₂) substituents reveal trade-offs between potency and solubility .

Methodological Considerations

Q. What computational tools are recommended for predicting ADMET properties?

- SwissADME : Predicts absorption (LogP, TPSA) and cytochrome P450 interactions.

- PROTOX-II : Estimates toxicity endpoints (LD₅₀, organ-specific toxicity).

- Molinspiration : Calculates drug-likeness parameters (Rule of Five compliance) .

Q. How should researchers resolve contradictions in biological activity data across different cell lines?

Q. What are best practices for scaling up synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.